2-butyl-6-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2-butyl-6-methoxybenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with butyl, methoxy, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-6-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-butyl-6-methoxybenzene using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-butyl-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, influenced by the existing substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation may produce sulfonic acids .
Scientific Research Applications
2-butyl-6-methoxybenzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Mechanism of Action
The mechanism of action of 2-butyl-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-butyl-6-methoxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2-butyl-6-methoxybenzene-1-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
2-butyl-6-methoxybenzene-1-sulfonate esters: These esters are formed by reacting the sulfonyl chloride with alcohols.
Uniqueness
2-butyl-6-methoxybenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to form strong covalent bonds with nucleophiles makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
2742660-29-1 |
---|---|
Molecular Formula |
C11H15ClO3S |
Molecular Weight |
262.8 |
Purity |
95 |
Origin of Product |
United States |
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